![molecular formula C12H14LiNO B14451493 Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide CAS No. 78482-09-4](/img/structure/B14451493.png)
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a lithium atom bonded to a phenyl ring substituted with a 4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl group, making it a valuable reagent in organic synthesis and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide typically involves the reaction of 2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline with a lithium reagent such as lithium diisopropylamide (LDA) or n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is performed at low temperatures, often around -78°C, to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, precise control of reaction conditions, and ensuring the purity of reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, boron reagents, and oxidizing or reducing agents. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the phenyl ring with another aromatic ring .
科学的研究の応用
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity
作用機序
The mechanism of action of lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom provides a strong nucleophilic character, allowing the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
類似化合物との比較
Similar Compounds
Similar compounds to lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide include:
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenylmethanide: A similar compound with a propan-2-yl group instead of a methanide group.
Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ethanide: A compound with an ethanide group instead of a methanide group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazolyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable reagent in specific synthetic applications and research areas .
特性
CAS番号 |
78482-09-4 |
|---|---|
分子式 |
C12H14LiNO |
分子量 |
195.2 g/mol |
IUPAC名 |
lithium;2-(2-methanidylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H14NO.Li/c1-9-6-4-5-7-10(9)11-13-12(2,3)8-14-11;/h4-7H,1,8H2,2-3H3;/q-1;+1 |
InChIキー |
ULENGWYDURBZGB-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1(COC(=N1)C2=CC=CC=C2[CH2-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
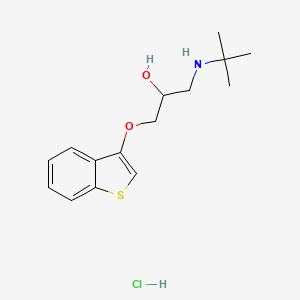
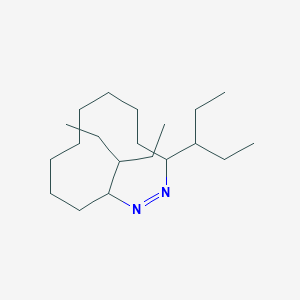


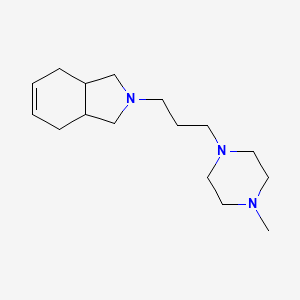
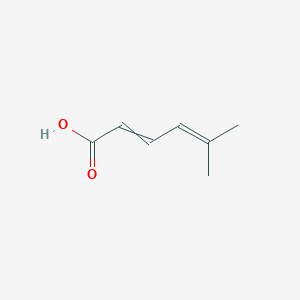
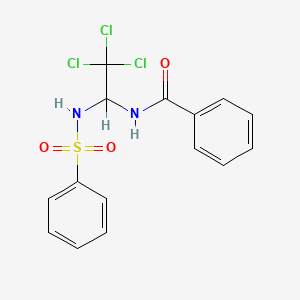
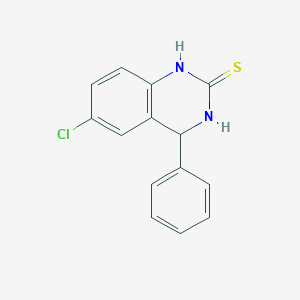

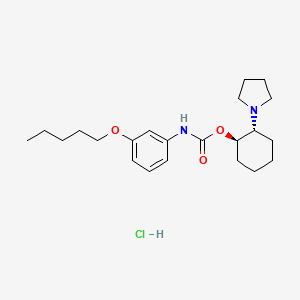
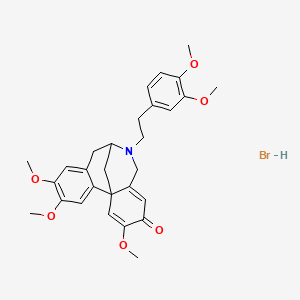
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
